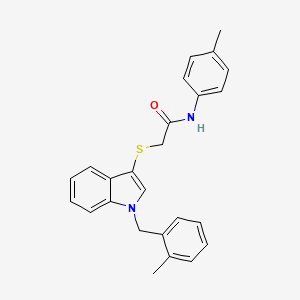
2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide" is a chemically synthesized molecule that may have potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structures, and biological activities, which can be used to infer possible characteristics of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives often involves C-C coupling methodologies, as seen in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides . This process typically includes the use of palladium(0) catalysis and aryl boronic pinacol ester/acids. Similarly, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involves the exploration of variants in N-acyl, N-alkyl, and amino functions, with the introduction of alkyl and aryl substituents . These methods could potentially be adapted for the synthesis of "2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide".
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be complex, as demonstrated by the crystal and molecular structure determination of a related compound, which was analyzed using single crystal X-ray diffraction . The crystallographic analysis revealed the compound's conformation and intermolecular hydrogen bonds, which are crucial for understanding the compound's stability and potential interactions with biological targets.
Chemical Reactions Analysis
Although the provided papers do not detail specific chemical reactions for the compound , they do discuss the reactivity of similar molecules. For instance, the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . This suggests that the compound "2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide" may also undergo similar condensation reactions in its synthesis or further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from related compounds. For example, the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were evaluated, indicating that these compounds can exhibit considerable antioxidant activity . The biological activities of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, such as urease inhibition, were also assessed, showing that these compounds can be more active than standard treatments . These findings suggest that "2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide" may also possess significant biological activities, which could be explored in future studies.
Scientific Research Applications
Biological Activity and Chemical Properties
- The compound's analogues, like benzidine and 4-aminobiphenyl derivatives, have been studied for their potential carcinogenicity and interactions with DNA. These thiophene analogues, including similar compounds like N-(5-phenylthiophen-2-yl)acetamide, show potential carcinogenicity based on in vitro evaluations, although there's skepticism about their capacity to induce tumors in vivo. The study calls for further evaluation of these compounds, particularly their carcinogenic potential in animal models (Ashby et al., 1978).
Environmental Impact and Degradation
- Acetaminophen, a structurally related compound, is a prevalent water contaminant due to widespread usage and disposal. Advanced Oxidation Processes (AOPs) are employed to treat acetaminophen in water, leading to various by-products and degradation pathways. The study presents a comprehensive analysis of these by-products, their biotoxicity, and the efficiency of AOPs in degradation, providing insights that might be relevant for structurally related compounds like 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide (Qutob et al., 2022).
Medicinal Chemistry and Pharmacological Activities
- The compound's family, including phenoxy acetamide and its derivatives like Chalcone, Indole, and Quinoline, are of significant interest in medicinal chemistry. These compounds are studied extensively for their chemical diversity, biological activities, and potential as therapeutic agents. The comprehensive literature review highlights the pharmacological importance and provides a foundation for future research in designing new derivatives with enhanced safety and efficacy (Al-Ostoot et al., 2021).
properties
IUPAC Name |
N-(4-methylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-18-11-13-21(14-12-18)26-25(28)17-29-24-16-27(23-10-6-5-9-22(23)24)15-20-8-4-3-7-19(20)2/h3-14,16H,15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCDOMLNCQPKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2518807.png)
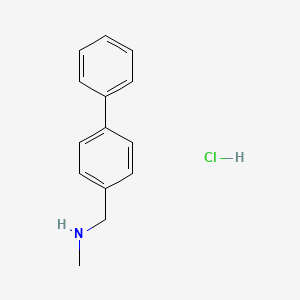

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2518814.png)
![8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B2518816.png)


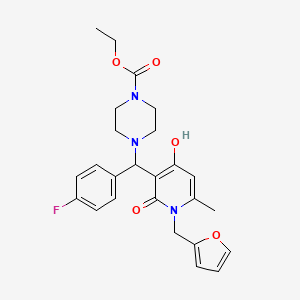
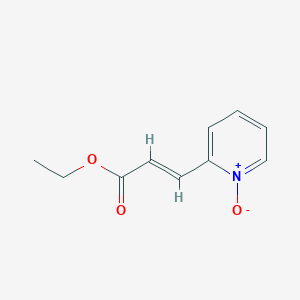


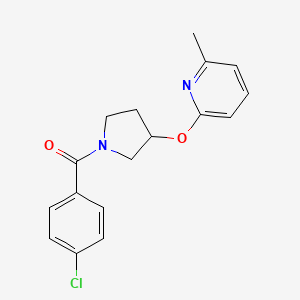
![N-(3-chlorophenyl)-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2518825.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2518827.png)